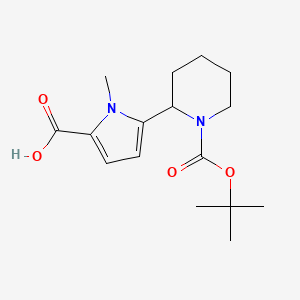

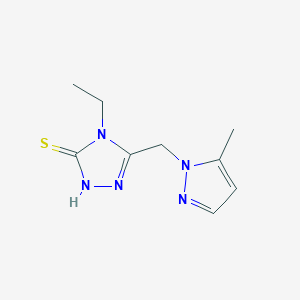

![molecular formula C13H13N5O2 B2993371 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide CAS No. 2034614-36-1](/img/structure/B2993371.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide” is a compound that falls under the category of [1,2,4]triazolo[1,5-a]pyrimidine derivatives . These derivatives are widely used to design anticancer agents . The compound is synthesized using a molecular hybridization strategy .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves a molecular hybridization strategy . This strategy is used to design and synthesize a series of these derivatives . The structures of all the compounds are confirmed by IR, 1H-NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[1,5-a]pyrimidine nucleus . This heterocyclic nucleus is used as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its antiproliferative activities . The compound can inhibit the growth and colony formation of certain cancer cells .Aplicaciones Científicas De Investigación

Antitumor and Antimicrobial Activities

Research has demonstrated the utility of N-arylpyrazole-containing enaminones, which are related to the compound , in the synthesis of various derivatives with antitumor and antimicrobial activities. The synthesis of these compounds has led to the discovery of molecules exhibiting cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma), showing potential as cancer therapies. Additionally, some of these compounds displayed antimicrobial properties, suggesting their use in combating microbial infections (Riyadh, 2011).

Synthesis of Heterocyclic Systems

The compound's framework has been utilized in the synthesis of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one. These systems are of interest due to their novel structures and potential biological activities. The synthetic methodologies developed provide pathways for the creation of diverse heterocyclic compounds that can be further explored for various biological applications (Sirakanyan et al., 2016).

Anticancer Agents

A series of novel triazole functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, highlighting the potential of derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide in the development of new anticancer agents (Vadla & Betala, 2020).

Antimicrobial Activity

Compounds derived from the core structure of this compound have also been investigated for their antimicrobial activity. These studies are crucial for identifying new antimicrobial agents that can address the growing concern of antibiotic resistance. The exploration of these compounds' antimicrobial properties could lead to the development of novel therapeutic agents for treating infectious diseases (Farghaly et al., 2011).

Mecanismo De Acción

Target of Action

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to exhibit various biological activities, including acting as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can also be used for the treatment of Alzheimer’s disease and insomnia .

Mode of Action

It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine moiety can interact with its targets, leading to changes in cellular functions . For instance, when acting as a corticotropin-releasing factor 1 receptor antagonist, it could potentially inhibit the release of corticotropin, thereby affecting the stress response .

Biochemical Pathways

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to affect various pathways, such as the corticotropin-releasing factor pathway, calcium signaling pathway, and pathways involved in alzheimer’s disease and insomnia .

Pharmacokinetics

The molecular weight of a similar compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, is reported to be 1501380 , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to have antitumor effects . For instance, one such compound showed significant antiproliferative activity against HCT-116 cells .

Propiedades

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c19-12(11-4-2-6-20-11)14-5-1-3-10-7-15-13-16-9-17-18(13)8-10/h2,4,6-9H,1,3,5H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBXWBGFOJULJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

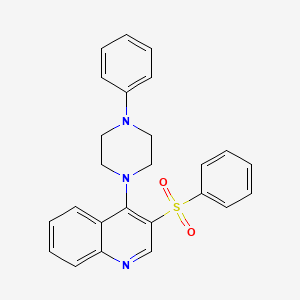

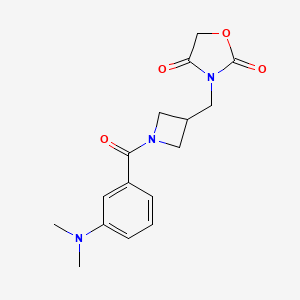

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2993288.png)

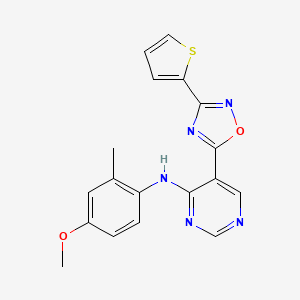

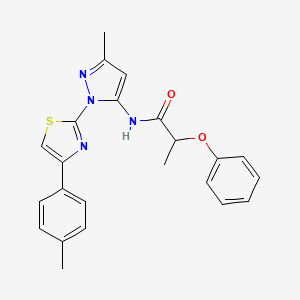

![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)

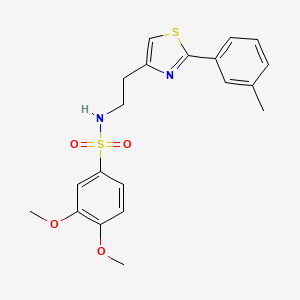

![4-[(3-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2993301.png)

![(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2993302.png)

![N-(4-ethylphenyl)-2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2993308.png)

![Methyl 3-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}-2-thiophenecarboxylate](/img/structure/B2993310.png)

![4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2993311.png)